1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane
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Overview
Description
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane is an organic compound with the molecular formula C11H21BrO and a molecular weight of 249.19 g/mol . This compound is characterized by a bromine atom attached to a cyclohexane ring, which is further substituted with a 3-methylbutan-2-yloxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane typically involves the bromination of 2-[(3-methylbutan-2-yl)oxy]cyclohexane. This can be achieved through the reaction of cyclohexanol with 3-methyl-2-butanol in the presence of a strong acid to form the ether linkage, followed by bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions, leading to the formation of corresponding substituted cyclohexane derivatives.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used, although specific conditions and products may vary.
Scientific Research Applications
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane can be compared with similar compounds such as:
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane: Similar structure but with a larger cyclooctane ring.
1-Bromo-2-[(3-methylbutan-2-yl)oxy]benzene: Contains a benzene ring instead of a cyclohexane ring, leading to different reactivity and applications.
tert-Butyl bromide: A simpler structure with a tert-butyl group attached to bromine, used in different synthetic contexts.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H21BrO |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-bromo-2-(3-methylbutan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h8-11H,4-7H2,1-3H3 |
InChI Key |
ITIYDYGADKYLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC1CCCCC1Br |
Origin of Product |
United States |
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